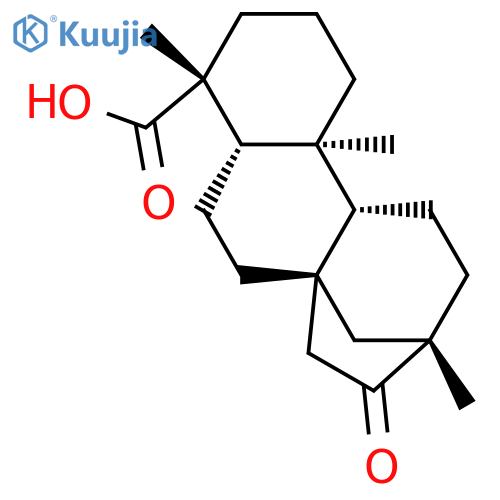

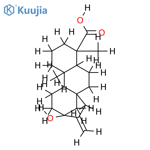

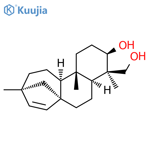

Synthesis of ent-Kaurane and Beyerane Diterpenoids by Controlled Fragmentations of Overbred Intermediates

,

Angewandte Chemie,

2013,

52(34),

9019-9022